

# Spectroscopic Profile of 1-Methoxycyclooct-1-ene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methoxycyclooct-1-ene

Cat. No.: B15047316

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the enol ether, **1-methoxycyclooct-1-ene**. Due to the limited availability of directly published experimental data for this specific compound, this document compiles predicted values based on the analysis of analogous structures and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds, which can be adapted for **1-methoxycyclooct-1-ene**.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-methoxycyclooct-1-ene**. These predictions are derived from the known spectral characteristics of similar enol ethers, cycloalkenes, and methoxy-substituted compounds.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Vinylic Proton	4.5 - 4.8	Triplet	6.0 - 8.0
Methoxy Protons (-OCH <sub>3</sub> )	3.5 - 3.7	Singlet	N/A
Allylic Protons (-CH <sub>2</sub> -C=)	2.0 - 2.3	Multiplet	-
Cyclooctyl Protons (-CH <sub>2</sub> -)	1.3 - 1.8	Multiplet	-

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Quaternary Olefinic Carbon (=C-O)	150 - 160
Tertiary Olefinic Carbon (=CH)	95 - 105
Methoxy Carbon (-OCH <sub>3</sub> )	55 - 60
Allylic Carbon (-CH <sub>2</sub> -C=)	25 - 35
Cyclooctyl Carbons (-CH <sub>2</sub> )	20 - 30

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C=C Stretch (Enol Ether)	1650 - 1690	Strong
=C-H Stretch	3020 - 3080	Medium
C-O-C Asymmetric Stretch	1200 - 1275	Strong
C-O-C Symmetric Stretch	1020 - 1080	Strong
sp <sup>3</sup> C-H Stretch	2850 - 2960	Strong

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z Value	Proposed Fragment	Notes
140	$[M]^+$	Molecular Ion
125	$[M - CH_3]^+$	Loss of a methyl radical
111	$[M - C_2H_5]^+$ or $[M - OCH_3]^+$	Loss of an ethyl radical or methoxy radical
97	$[C_7H_{13}]^+$	Cycloheptenyl cation after rearrangement
81	$[C_6H_9]^+$	Further fragmentation

## Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic characterization of **1-methoxycyclooct-1-ene**.

### Synthesis of 1-Methoxycyclooct-1-ene (Illustrative)

This protocol is based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

- Cyclooctanone
- Trimethyl orthoformate
- Methanol
- Strong acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated sodium bicarbonate solution

- Brine

#### Procedure:

- To a solution of cyclooctanone in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by fractional distillation or column chromatography on silica gel.

## NMR Spectroscopy

#### Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

#### Sample Preparation:

- Dissolve 5-10 mg of the purified **1-methoxycyclooct-1-ene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Acquire a <sup>1</sup>H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- Acquire a  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a drop of the neat liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin film of the liquid between the plates.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Perform a background scan with the empty salt plates prior to running the sample.

## Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

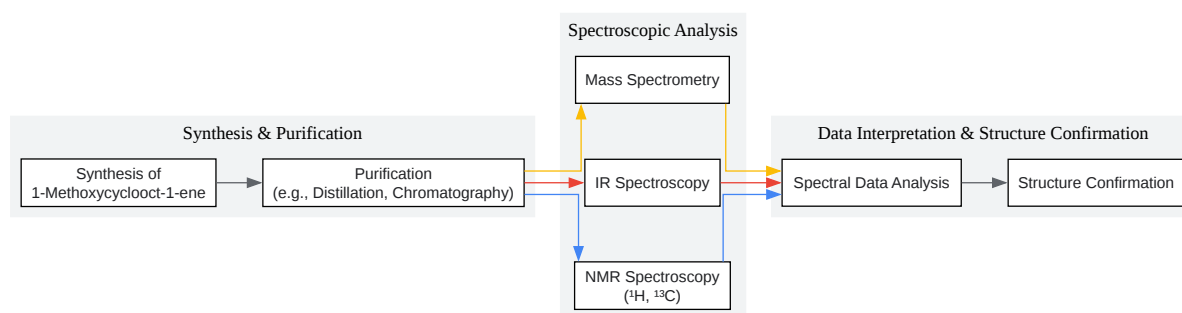
Data Acquisition:

- Acquire the mass spectrum using a standard EI voltage of 70 eV.

- Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  30-200).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **1-methoxycyclooct-1-ene**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1-methoxycyclooct-1-ene**.

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